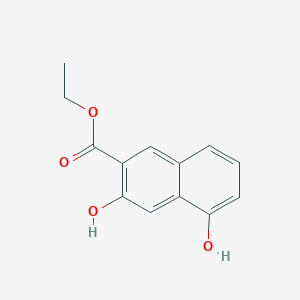
ethyl3,5-dihydroxy-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl3,5-dihydroxy-2-naphthoate is an organic compound belonging to the naphthalene family It is characterized by the presence of two hydroxyl groups at positions 3 and 5, and an ethyl ester group at position 2 of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxynaphthalene-2-carboxylate typically involves the esterification of 3,5-dihydroxynaphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dihydroxynaphthalene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
ethyl3,5-dihydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of ethyl 3,5-dihydroxy-2-naphthylmethanol.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
科学研究应用
Pharmaceutical Applications
Ethyl 3,5-dihydroxy-2-naphthoate has shown potential in pharmaceutical research, particularly in the development of therapeutic agents.
Anticancer Activity :
Research indicates that naphthalene derivatives can inhibit cancer cell proliferation. Ethyl 3,5-dihydroxy-2-naphthoate has been studied for its effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 3,5-dihydroxy-2-naphthoate | HeLa (cervical cancer) | TBD | |
| Ethyl 3,5-dihydroxy-2-naphthoate | MCF-7 (breast cancer) | TBD |
Mechanism of Action :
The compound may exert its anticancer effects through apoptosis induction and inhibition of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Applications
Ethyl 3,5-dihydroxy-2-naphthoate has demonstrated antimicrobial properties against various pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl 3,5-dihydroxy-2-naphthoate | Staphylococcus aureus (MRSA) | TBD | |
| Ethyl 3,5-dihydroxy-2-naphthoate | Escherichia coli | TBD |
Research Findings :
Studies have indicated that modifications to the naphthalene structure can enhance efficacy against resistant strains, making this compound a candidate for further exploration in antimicrobial drug development.
Environmental Applications
The compound is also being investigated for its role in environmental chemistry, particularly in the degradation of pollutants.
Biodegradation Studies :
Research has shown that naphthalene derivatives can be utilized by certain microbial strains to degrade environmental contaminants.
| Microorganism | Substrate Used | Degradation Rate (%) | Reference |
|---|---|---|---|
| Pseudomonas sp. | Ethyl 3,5-dihydroxy-2-naphthoate | TBD |
Case Study 1: Anticancer Research
A study evaluated the antiproliferative effects of ethyl 3,5-dihydroxy-2-naphthoate on human colon cancer cells. Results indicated a significant reduction in cell viability at specific concentrations, warranting further investigation into its mechanism of action.
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of ethyl 3,5-dihydroxy-2-naphthoate against multidrug-resistant bacterial strains. The compound exhibited promising results, suggesting potential as a new antimicrobial agent.
作用机制
The mechanism of action of ethyl 3,5-dihydroxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding to proteins and other macromolecules.
相似化合物的比较
Similar Compounds
3,5-Dihydroxynaphthalene-2-carboxylic acid: The parent acid of ethyl 3,5-dihydroxynaphthalene-2-carboxylate.
Ethyl 1,4-dihydroxynaphthalene-2-carboxylate: A similar compound with hydroxyl groups at different positions.
Ethyl 3,5-dimethoxynaphthalene-2-carboxylate: A derivative with methoxy groups instead of hydroxyl groups.
Uniqueness
ethyl3,5-dihydroxy-2-naphthoate is unique due to the specific positioning of its hydroxyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H12O4 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
ethyl 3,5-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-2-17-13(16)10-6-8-4-3-5-11(14)9(8)7-12(10)15/h3-7,14-15H,2H2,1H3 |
InChI 键 |
RRBOETJFOOTYPG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













